4-Methoxy-3-(trifluoromethoxy)benzyl alcohol
Overview
Description
Mechanism of Action
Biochemical Pathways
It’s possible that it could be involved in reactions at the benzylic position .
Pharmacokinetics
These properties would be influenced by factors such as its molecular weight (22216 ), solubility, and chemical structure.
Action Environment
The action of this compound could be influenced by various environmental factors. For example, its stability could be affected by temperature and pH. It’s also important to ensure adequate ventilation when handling this compound to avoid inhalation .
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The distribution pattern of this compound can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol typically involves the reaction of 4-methoxybenzyl alcohol with trifluoromethoxy reagents under controlled conditions. One common method is the use of trifluoromethoxybenzene derivatives in the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and trifluoromethoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxy-3-(trifluoromethoxy)benzaldehyde or 4-methoxy-3-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 4-methoxy-3-(trifluoromethoxy)toluene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-3-(trifluoromethoxy)benzyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
4-Methoxybenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)benzyl alcohol: Similar structure but without the methoxy group.
Uniqueness: 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
[4-methoxy-3-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBFWDUPUANRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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